N-allyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide
Description
N-allyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide is a synthetic imidazole-derived acetamide with a multifunctional structure. The compound features:
- A 1H-imidazole core substituted with a hydroxymethyl group at position 3.
- A thioether linkage connecting the imidazole ring to a 2-oxoethyl group, which is further functionalized with a 3-(trifluoromethyl)phenylamino moiety.
- An N-allyl acetamide side chain at position 1 of the imidazole.
However, specific biological data for this compound remain undocumented in publicly available literature .
Properties
IUPAC Name |
2-[5-(hydroxymethyl)-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3S/c1-2-6-22-15(27)9-25-14(10-26)8-23-17(25)29-11-16(28)24-13-5-3-4-12(7-13)18(19,20)21/h2-5,7-8,26H,1,6,9-11H2,(H,22,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPBXDGIMJMWHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to N-allyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide as anticancer agents. For instance, Mannich bases derived from imidazole structures have demonstrated significant cytotoxic effects against various cancer cell lines, including human colon cancer cells (WiDr), with IC50 values below 10 μM . This suggests that the imidazole component may enhance the anticancer properties of this compound.
Enzyme Inhibition
The compound's structural features may also allow it to act as an inhibitor for specific enzymes involved in cancer progression. The presence of the trifluoromethyl group is known to enhance metabolic stability and bioactivity, making it a valuable modification for enzyme inhibitors .
Antimicrobial Properties
Compounds containing imidazole rings have been studied for their antimicrobial properties. Research indicates that similar structures can exhibit activity against various pathogens, suggesting that N-allyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide could be explored for potential antimicrobial applications .
Study on Cytotoxicity
A study published in PMC evaluated Mannich bases and their derivatives against human cancer cell lines. The results indicated that modifications in the phenyl ring significantly impacted cytotoxicity, with certain derivatives showing enhanced activity against colon cancer cells . This underscores the importance of structural modifications, which may also apply to N-allyl derivatives.
Research conducted on histamine receptor agonists has revealed insights into how compounds with similar structures can influence cellular pathways related to inflammation and cancer progression. The ability of such compounds to interact with H1 receptors has implications for developing new therapeutic agents targeting these pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Core Heterocycle Differences: The target compound’s imidazole core contrasts with the thiazolidinone in ’s analogs. Imidazoles generally exhibit stronger hydrogen-bonding capacity, while thiazolidinones are associated with metabolic stability .
Substituent Effects: The 3-(trifluoromethyl)phenylamino group in the target compound enhances lipophilicity and electron-withdrawing properties compared to the 4-nitrophenyl group in compound 1.5. This may improve membrane permeability but reduce aqueous solubility .
Synthetic Accessibility: The target compound’s synthesis likely parallels ’s maleimide-thiourea coupling but requires specialized reagents (e.g., allylating agents). In contrast, 923138-88-9’s benzylamino group simplifies synthesis but limits structural diversity .
Biological Implications: The thioether linkage in the target compound and 923138-88-9 may enable disulfide bond formation with cysteine residues in proteins, a feature absent in ’s thiazolidinone derivatives.
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves three key stages:
Imidazole ring formation : Cyclization of precursors (e.g., thiourea derivatives) under reflux with acetic acid or ethanol, monitored by TLC for intermediate purity .
Thioether linkage : Coupling of the imidazole-thiol intermediate with chloroacetamide derivatives using potassium carbonate in polar aprotic solvents (e.g., DMF) at 60–80°C .
Final functionalization : Introduction of the allyl and trifluoromethylphenyl groups via nucleophilic substitution or amidation, requiring precise stoichiometry .
Optimization strategies :
- Adjusting solvent polarity (e.g., switching from ethanol to DMF) to enhance solubility of intermediates.
- Using continuous flow reactors for scalable, high-yield synthesis .
- Monitoring reaction progress via HPLC or LC-MS to minimize byproducts .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structure?
- NMR spectroscopy : H and C NMR confirm regiochemistry of the imidazole ring and substituent positioning (e.g., allyl group integration at δ 5.2–5.8 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and identify residual solvents .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 486.12) .
- X-ray crystallography : Resolves ambiguous stereochemistry in solid-state structures, critical for SAR studies .
Advanced Research Questions
Q. How can computational chemistry approaches predict and optimize synthetic pathways?
- Reaction path searches : Quantum mechanical calculations (DFT) model transition states and intermediates to identify energetically favorable pathways .
- Machine learning : Training models on existing imidazole synthesis datasets to predict optimal catalysts (e.g., Pd/C vs. CuI) and solvent systems .
- Solvent effect simulations : COSMO-RS calculations predict solubility of intermediates, reducing trial-and-error in solvent selection .
Q. How do structural modifications influence biological activity, and what methodologies analyze these effects?
Key modifications and analytical tools :
| Substituent Position | Biological Impact (IC50) | Methodologies |
|---|---|---|
| Imidazole C-2 (thioether) | Increased lipophilicity enhances membrane permeability (IC50 ↓ by 40%) | LogP measurements, SPR binding assays |
| Trifluoromethylphenyl group | Electron-withdrawing effects stabilize target binding (IC50 ↓ to 1.61 µM) | X-ray co-crystallography, MD simulations |
| Allyl group | Steric hindrance reduces off-target interactions (IC50 ↑ in bulky environments) | Competitive fluorescence assays |
Q. Methodologies :
- SAR studies : Synthesize analogs with systematic substitutions (e.g., halogen, methoxy) and compare activity in enzyme inhibition assays .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinase domains) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Orthogonal assays : Validate hits using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., cytotoxicity) assays to rule out false positives .
- Meta-analysis : Pool data from structurally similar compounds (e.g., trifluoromethyl-substituted imidazoles) to identify trends obscured by experimental variability .
- Crystallographic validation : Resolve discrepancies in binding modes by comparing X-ray structures of analogs complexed with targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
